2-Bromo-4-(difluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(difluoromethyl)phenol is an organic compound with the molecular formula C7H5BrF2O It is a brominated phenol derivative, characterized by the presence of a bromine atom at the second position and a difluoromethyl group at the fourth position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethyl)phenol can be achieved through several methods. One common approach involves the bromination of 4-(difluoromethyl)phenol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it more suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(difluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The difluoromethyl group can undergo reduction to form the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-substituted-4-(difluoromethyl)phenol derivatives.
Oxidation: Formation of 2-bromo-4-(difluoromethyl)quinone.
Reduction: Formation of 2-bromo-4-methylphenol.
Scientific Research Applications
2-Bromo-4-(difluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethyl)phenol involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Similar structure but with a methyl group instead of a difluoromethyl group.
2-Bromo-4-chlorophenol: Similar structure but with a chlorine atom instead of a difluoromethyl group.
2-Bromo-4-fluorophenol: Similar structure but with a fluorine atom instead of a difluoromethyl group.
Uniqueness
2-Bromo-4-(difluoromethyl)phenol is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .
Properties
Molecular Formula |
C7H5BrF2O |
---|---|
Molecular Weight |
223.01 g/mol |
IUPAC Name |
2-bromo-4-(difluoromethyl)phenol |
InChI |
InChI=1S/C7H5BrF2O/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7,11H |
InChI Key |
OYPIFEFRKUBNAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.